Ethyl 4-cyano-2-methylbenzoate

概要

説明

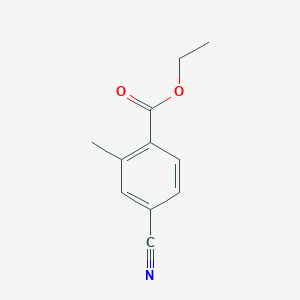

Ethyl 4-cyano-2-methylbenzoate is an organic compound with the molecular formula C11H11NO2. It is a derivative of benzoic acid, characterized by the presence of a cyano group at the fourth position and a methyl group at the second position on the benzene ring, with an ethyl ester functional group. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 4-cyano-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-cyano-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the production scale .

化学反応の分析

Nucleophilic Substitution at the Cyano Group

The cyano group (-CN) participates in nucleophilic substitution under specific conditions. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diazotization & Cyanide Substitution | NaNO₂, HCl (0–5°C), followed by KCN/CuCN | 4-Cyano-2-methylbenzoic acid ethyl ester | 59.2% |

This reaction involves diazotization of an intermediate aromatic amine, followed by substitution with cyanide ions. The process requires precise temperature control (0–5°C) and neutralization with Na₂CO₃ to stabilize the diazonium salt .

Condensation Reactions Forming C=N Bonds

The cyano group facilitates condensation with primary amines or hydrazines to form imines (Schiff bases):

| Substrates | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aniline + Aldehyde | H₂O/CH₂Cl₂ (3:1), RT, open air, no catalyst | Methyl (E)-4-cyano-3-((phenylimino)methyl) benzoate | 95% |

Notably, acid catalysts (e.g., HCl) inhibit this reaction, while solvent systems like H₂O/CH₂Cl₂ enhance efficiency . The absence of catalysts simplifies purification, as the product precipitates directly.

Reduction of the Cyano Group

The cyano group can be reduced to a primary amine using strong reducing agents:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Dry ether, reflux | 4-Aminomethyl-2-methylbenzoic acid ethyl ester | Requires anhydrous conditions |

This reduction is critical for synthesizing amine derivatives, which are valuable in pharmaceutical applications.

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Basic Hydrolysis | Aqueous NaOH, reflux | 4-Cyano-2-methylbenzoic acid | Precursor for carboxylate salts | |

| Acidic Hydrolysis | HCl, H₂O, heat | 4-Cyano-2-methylbenzoic acid + ethanol | Drug intermediate synthesis |

Hydrolysis rates depend on the electronic effects of the substituents; the cyano group accelerates the reaction by stabilizing intermediates through resonance.

Cyano Group in Knoevenagel Condensation

The compound’s cyano group acts as an electron-withdrawing group, enabling participation in Knoevenagel condensations with aldehydes. This reaction forms α,β-unsaturated nitriles, which are intermediates in heterocyclic synthesis (e.g., thiophene derivatives) .

Key Research Findings

-

Solvent Effects : Catalyst-free condensation in H₂O/CH₂Cl₂ (3:1) achieves 95% yield within 5 minutes, highlighting the role of solvent polarity in reaction efficiency .

-

Electron-Withdrawing Influence : The cyano group directs electrophilic substitution to specific positions on the aromatic ring, enabling regioselective functionalization.

-

Biological Implications : Derivatives of this compound exhibit antimicrobial and antioxidant activities, particularly when phenolic or amino groups are introduced .

科学的研究の応用

Ethyl 4-cyano-2-methylbenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its structural versatility.

Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

作用機序

The mechanism of action of ethyl 4-cyano-2-methylbenzoate largely depends on its functional groups. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. This makes the compound a useful intermediate in various organic reactions. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways .

類似化合物との比較

Methyl 4-cyano-2-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 4-cyano-3-methylbenzoate: Similar structure but with the methyl group at the third position.

Ethyl 4-cyano-2-chlorobenzoate: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both the cyano and ester groups makes it a versatile intermediate in organic synthesis .

生物活性

Ethyl 4-cyano-2-methylbenzoate, a compound with the chemical formula CHNO, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : CHNO

- Molecular Weight : 201.21 g/mol

- CAS Number : 220389-17-3

Biological Activity Overview

This compound has been investigated for its potential use in agricultural and medicinal applications. Its biological activities include:

- Insect Growth Regulation : Research indicates that compounds similar to this compound may function as juvenile hormone signaling inhibitors, affecting metamorphosis and reproduction in insects. These compounds have shown promise as insect growth regulators (IGRs), which can mitigate pest populations in agricultural settings .

- Antimicrobial Properties : Some studies suggest that derivatives of cyano-containing benzoates exhibit antimicrobial activity, making them candidates for further exploration as therapeutic agents against bacterial infections .

- Analgesic Effects : Compounds derived from benzoates have been evaluated for local anesthetic properties. The structural modifications of this compound may lead to enhanced analgesic effects, similar to established local anesthetics like tetracaine and pramocaine .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific signaling pathways:

- Juvenile Hormone Pathway : In studies involving silkworms, compounds that inhibit juvenile hormone signaling were shown to alter gene expression related to development and growth regulation. This compound could potentially act similarly by disrupting hormonal signaling in target organisms .

Case Study 1: Insect Growth Regulation

A study evaluated the effects of juvenile hormone signaling inhibitors on silkworm larvae, demonstrating that certain derivatives could induce precocious metamorphosis. The compound's ability to suppress the expression of the Krüppel homolog 1 (Kr-h1) gene was particularly noted, indicating a targeted disruption of hormonal regulation .

| Compound | Effect on Kr-h1 Expression | Developmental Changes |

|---|---|---|

| This compound | Suppressed | Induced precocious metamorphosis |

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of benzoate derivatives revealed that certain modifications could enhance effectiveness against Gram-positive bacteria. This compound's cyano group may contribute to its reactivity and interaction with microbial targets .

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

特性

IUPAC Name |

ethyl 4-cyano-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-3-14-11(13)10-5-4-9(7-12)6-8(10)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCFCNSKNBMRGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617282 | |

| Record name | Ethyl 4-cyano-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220389-17-3 | |

| Record name | Ethyl 4-cyano-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。